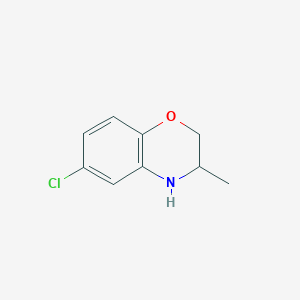

6-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine (CMD) is a heterocyclic organic compound that has been studied extensively in the past few decades due to its potential applications in a variety of fields. CMD is a five-membered ring compound composed of a nitrogen atom, two oxygen atoms, one chlorine atom and one methyl group. This compound is used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. In addition, CMD has been found to have potential applications in biochemistry, medicine, and other areas of scientific research.

Applications De Recherche Scientifique

Synthesis and Structural Studies

- A study by Gao et al. (2015) involved the synthesis of N-dichloroacetyl-3,4-dihydro-3-methyl-6-chloro-2H-1,4-benzoxazine and its characterization, including its crystal structure determined by single-crystal X-ray diffraction (Gao, Qu, Ye, & Fu, 2015).

Hydrolysis Studies

- Iwanami et al. (1964) synthesized derivatives including 6-chloro-2-oxo-3-ethoxycarbonylmethylene-3,4-dihydro-2H-1,4-benzoxazine and studied their hydrolysis with hydrochloric acid, contributing to understanding their chemical behavior and tautomerism (Iwanami, Kenjo, Nishibe, Kajiura, & Isoyama, 1964).

Antibacterial Activity

- Kadian et al. (2012) explored the antibacterial properties of various analogues, including {(6-chloro-3-oxo-3,4-dihydro-2H-1,4benzoxazin-2-yl)acetic acid}, demonstrating significant activity against multiple bacterial strains (Kadian, Maste, & Bhat, 2012).

Serotonin-3 Receptor Antagonists

- Research by Kuroita et al. (1996) included the design and synthesis of 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives, evaluating their potential as serotonin-3 (5-HT3) receptor antagonists (Kuroita, Sakamori, & Kawakita, 1996).

Biological Activity Studies

- Rudyanto et al. (2014) synthesized novel 1,3-benzoxazine compounds from eugenol and studied their biological activity using brine shrimp lethality test, highlighting the potential for bioactive applications (Rudyanto, Ekowati, Widiandani, Honda, & Dharmawangsa Dalam, 2014).

Photochemical Transformation

- Marubayashi et al. (1992) discovered a unique photochemical reaction of methyl 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylate producing β-lactam compounds, contributing to the understanding of photochemistry of this compound (Marubayashi, Ogawa, Kuroita, Hamasaki, & Ueda, 1992).

Propriétés

IUPAC Name |

6-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-6-5-12-9-3-2-7(10)4-8(9)11-6/h2-4,6,11H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHMXOOGZCCTFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C(N1)C=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00615274 |

Source

|

| Record name | 6-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine | |

CAS RN |

56346-38-4 |

Source

|

| Record name | 6-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1359045.png)